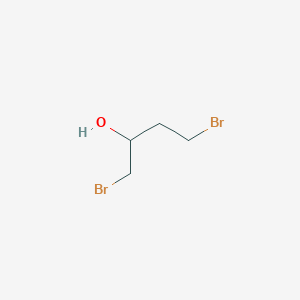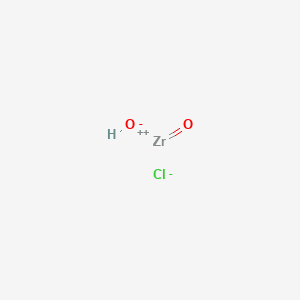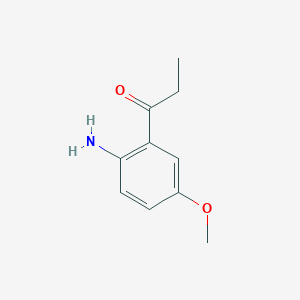
1-Propanone, 1-(2-amino-5-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(2-amino-5-methoxyphenyl)-, also known as 2C-G-5, is a synthetic compound belonging to the phenethylamine family. It is a potent psychedelic drug that has been used in scientific research to study the effects of hallucinogens on the brain.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(2-amino-5-methoxyphenyl)- is not fully understood, but it is believed to act primarily on serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Propanone, 1-(2-amino-5-methoxyphenyl)- are similar to those of other hallucinogens. It can cause altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the activation of serotonin receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Propanone, 1-(2-amino-5-methoxyphenyl)- in lab experiments is its potency and selectivity for serotonin receptors. This allows researchers to study the effects of hallucinogens on the brain with greater precision and accuracy. However, the main limitation is its potential for abuse and misuse, which can make it difficult to obtain and use in a controlled setting.
Direcciones Futuras
There are several future directions for research on 1-Propanone, 1-(2-amino-5-methoxyphenyl)- and other hallucinogens. One area of interest is the role of serotonin receptors in the regulation of mood, perception, and cognition. Another area of interest is the potential therapeutic applications of hallucinogens for the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Finally, there is a need for more research on the long-term effects of hallucinogens on the brain and behavior, as well as their potential risks and benefits.
Métodos De Síntesis
The synthesis of 1-Propanone, 1-(2-amino-5-methoxyphenyl)- involves the reaction of 2,5-dimethoxyphenethylamine with propionyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(2-amino-5-methoxyphenyl)- has been used in scientific research to study the effects of hallucinogens on the brain. It has been shown to activate serotonin receptors in the brain, leading to altered perception, mood, and cognition. This makes it a valuable tool for studying the neurobiological basis of consciousness and perception.
Propiedades
Número CAS |
60997-56-0 |
|---|---|
Nombre del producto |
1-Propanone, 1-(2-amino-5-methoxyphenyl)- |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-(2-amino-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 |
Clave InChI |
NNMMVFLYTHFVGU-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)OC)N |
Sinónimos |
2-Amino-5-methoxypropiophenone; 1-(2-Amino-5-methoxyphenyl)-1-propanone _x000B__x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



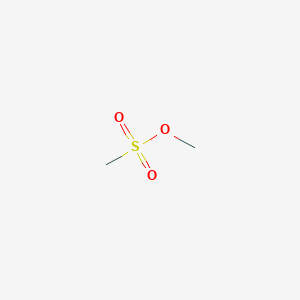
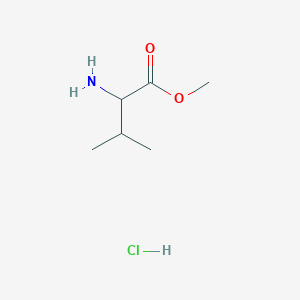

![tert-butyl 2-[(4R,6R)-6-[2-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B104621.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)

![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

